molecular formula C11H9NO2 B3236309 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one CAS No. 13668-52-5

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one

Cat. No.: B3236309
CAS No.: 13668-52-5
M. Wt: 187.19 g/mol
InChI Key: AQPYUQKKKCLZAT-RMKNXTFCSA-N
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Description

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one is a chemical compound with a unique structure that includes an indole core and a propylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One efficient method involves the use of diacetylmonoxime and N,N-dialkylamino-O-alkylphosphorohydrazides in the presence of activated silica, yielding the target compound under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of activated silica and other condensing agents, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the propylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted indole compounds.

Scientific Research Applications

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and protecting cellular components from oxidative damage. Additionally, it may inhibit specific enzymes involved in disease pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one is unique due to its indole core, which imparts specific chemical properties and biological activities

Properties

IUPAC Name

(3E)-3-(2-oxopropylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)6-9-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYUQKKKCLZAT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/1\C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 2
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 3
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 4
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 5
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 6
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one

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